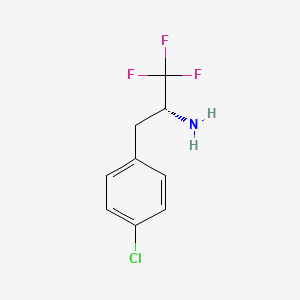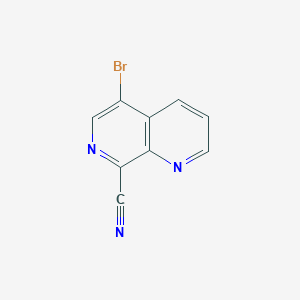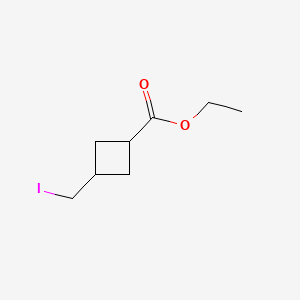
Ethyl 3-(iodomethyl)cyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(iodomethyl)cyclobutane-1-carboxylate is an organic compound featuring a cyclobutane ring substituted with an iodomethyl group and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(iodomethyl)cyclobutane-1-carboxylate typically involves the reaction of ethyl 3-bromocyclobutane-1-carboxylate with sodium iodide in the presence of a suitable solvent such as acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an iodine atom .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form ethyl 3-(methyl)cyclobutane-1-carboxylate using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted cyclobutane carboxylates depending on the nucleophile used.
Reduction: Ethyl 3-(methyl)cyclobutane-1-carboxylate.
Oxidation: Cyclobutane-1,3-dicarboxylic acid or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(iodomethyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms due to its unique structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 3-(iodomethyl)cyclobutane-1-carboxylate involves its reactivity as an alkylating agent. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity makes it a valuable intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-bromocyclobutane-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 3-chlorocyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 3-fluorocyclobutane-1-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: Ethyl 3-(iodomethyl)cyclobutane-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and lower electronegativity of iodine make it more reactive in nucleophilic substitution reactions, providing different synthetic opportunities.
Eigenschaften
Molekularformel |
C8H13IO2 |
|---|---|
Molekulargewicht |
268.09 g/mol |
IUPAC-Name |
ethyl 3-(iodomethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H13IO2/c1-2-11-8(10)7-3-6(4-7)5-9/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
CTGZVCYBUCCICB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC(C1)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


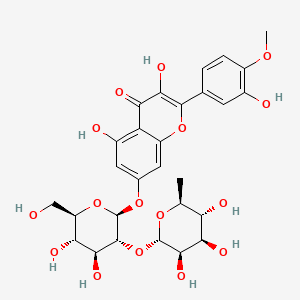

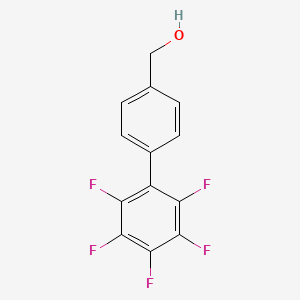
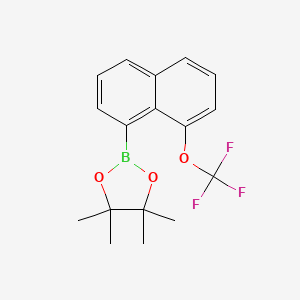
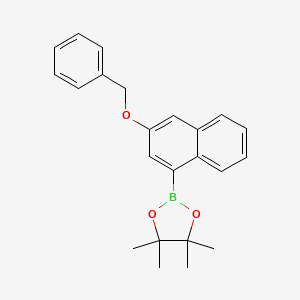
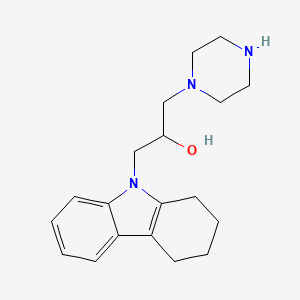

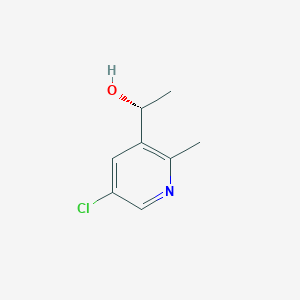
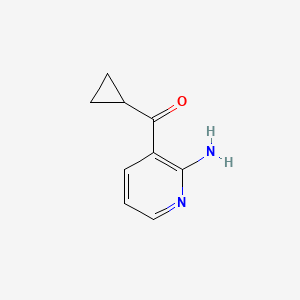

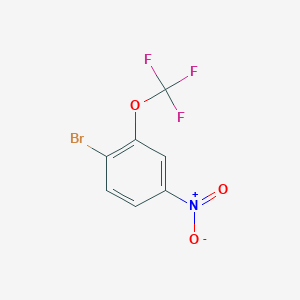
![Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13919647.png)
